molecular formula C23H30F3N3O2 B3771138 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine

Cat. No.: B3771138
M. Wt: 437.5 g/mol
InChI Key: HJGLSMNLHJTEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine is a complex organic compound with a molecular formula of C25H30F3N3O2. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable tool in various experimental applications.

Preparation Methods

The synthesis of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine involves several steps. The process typically begins with the preparation of the piperidine ring, followed by the introduction of the methoxyethyl group. The pyridin-4-ylmethyl and trifluoromethoxyphenyl groups are then added through a series of reactions, including nucleophilic substitution and reductive amination. Industrial production methods may involve the use of automated synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the introduction of different functional groups. Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine can be compared with other similar compounds, such as:

  • 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine
  • 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine
  • 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]ethanamine These compounds share similar structural features but differ in the presence or absence of certain functional groups. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F3N3O2/c1-30-15-14-28-12-8-21(9-13-28)18-29(17-20-6-10-27-11-7-20)16-19-2-4-22(5-3-19)31-23(24,25)26/h2-7,10-11,21H,8-9,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGLSMNLHJTEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CN(CC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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